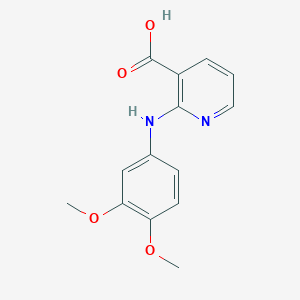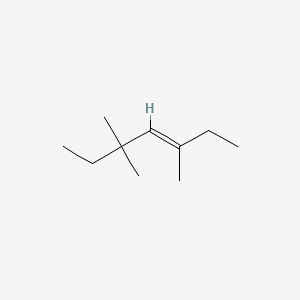
3,5,5-Trimethylhept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhept-3-ene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. The compound is also known by other names such as 3-heptene, 3,5,5-trimethyl- .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkylation processes . These processes utilize continuous flow reactors and advanced separation techniques to maximize efficiency and minimize waste. The use of heterogeneous catalysts is also common to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are often used.
Substitution: Halogenation reactions can be carried out using or under controlled conditions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of .
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its potential and interactions with various biomolecules.
Medicine: Investigated for its potential and as a precursor in the synthesis of .
Industry: Utilized in the production of and as an in the manufacture of and .
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethylhept-3-ene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate various biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,5-Trimethyl-4-heptene
- 2,3,5-Trimethylhept-3-ene
Comparison
Compared to its similar compounds, 3,5,5-Trimethylhept-3-ene is unique in its structural configuration and reactivity . The position of the double bond and the arrangement of the methyl groups confer distinct chemical properties and reactivity patterns . This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
2050-82-0 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
(E)-3,5,5-trimethylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+ |
Clave InChI |
LREOTMWEDRBPMG-CMDGGOBGSA-N |
SMILES isomérico |
CC/C(=C/C(C)(C)CC)/C |
SMILES canónico |
CCC(=CC(C)(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


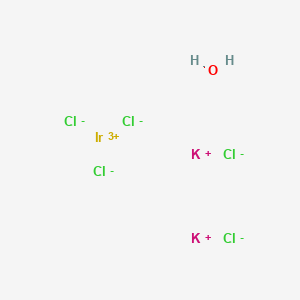
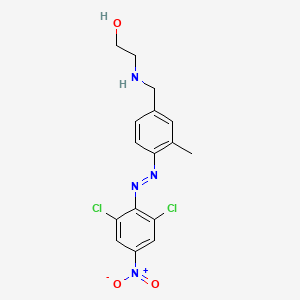
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
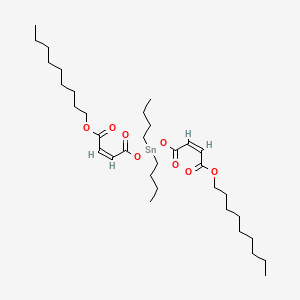
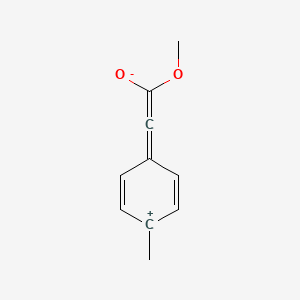
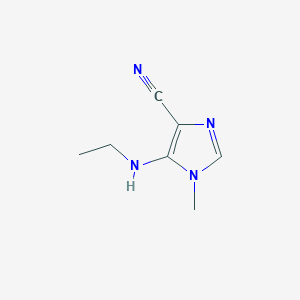
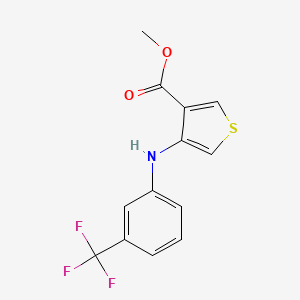
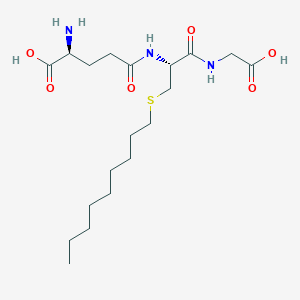


![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)


